molecular formula C19H20N2O3 B2900504 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1448050-96-1

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Cat. No.: B2900504
CAS No.: 1448050-96-1
M. Wt: 324.38
InChI Key: AHCCUQRZVPSWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both benzyl and methoxyphenoxy groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Urea Core: This can be achieved by reacting benzylamine with an isocyanate to form the benzyl urea core.

    Attachment of the But-2-yn-1-yl Group:

    Introduction of the Methoxyphenoxy Group: Finally, the methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where the phenoxy group is substituted onto the but-2-yn-1-yl moiety.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, where nucleophiles like hydroxide ions can replace the methoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)urea: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.

    1-Benzyl-3-(4-(2-chlorophenoxy)but-2-yn-1-yl)urea:

    1-Benzyl-3-(4-(2-nitrophenoxy)but-2-yn-1-yl)urea: The nitro group introduces additional reactivity, particularly in reduction reactions, and may enhance certain biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-benzyl-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-17-11-5-6-12-18(17)24-14-8-7-13-20-19(22)21-15-16-9-3-2-4-10-16/h2-6,9-12H,13-15H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCCUQRZVPSWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.